![molecular formula C14H12ClN5O2 B2672408 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide CAS No. 778623-11-3](/img/structure/B2672408.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide” is a heterocyclic compound. Pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system, is considered a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received significant attention due to their biological and pharmacological activities .
Scientific Research Applications
Antitumor Applications
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including compounds similar in structure to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide, have been evaluated for their antitumor activities. A study synthesized a series of these derivatives and assessed their effectiveness against human breast adenocarcinoma cell line MCF7, finding some derivatives to display mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017). Another study focused on novel pyrazole derivatives, revealing higher anticancer activity compared to the reference drug, doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Applications
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have also shown promising antimicrobial properties. One study synthesized pyrimidine-linked pyrazole heterocyclic compounds and evaluated their insecticidal and antibacterial potential, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).
Anti-inflammatory Applications
Another area of research has explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. A study synthesized a series of these compounds and found significant anti-inflammatory activities comparable to the reference control, celecoxib. This suggests their potential as novel anti-inflammatory agents (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
Synthesis of Heterocyclic Compounds
Research also delves into the use of pyrazolo[3,4-d]pyrimidine derivatives in the synthesis of various heterocyclic compounds, highlighting their utility in medicinal chemistry and drug discovery. For instance, the synthesis and characterization of new derivatives have been reported, emphasizing their role in developing compounds with potential pharmacological applications (El-Morsy, El-Sayed, & Abulkhair, 2017).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-16-12(21)7-19-8-17-13-11(14(19)22)6-18-20(13)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFLZKICFZONBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

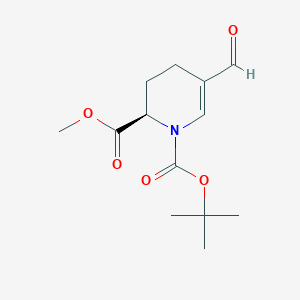
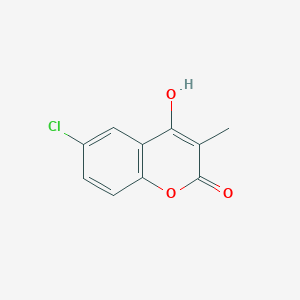
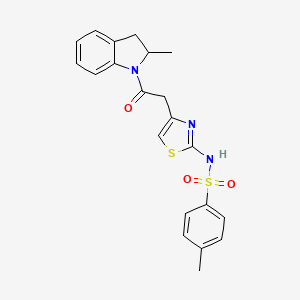
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

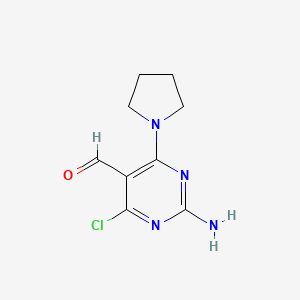
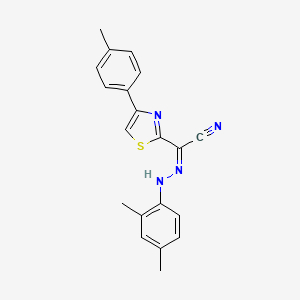


![2-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2672341.png)

![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2672345.png)